molecular formula C19H13ClN2O2 B8582484 6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carbonyl chloride CAS No. 649550-91-4

6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carbonyl chloride

Cat. No. B8582484
M. Wt: 336.8 g/mol
InChI Key: FKPWVQNJTSWRFW-UHFFFAOYSA-N
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Patent
US07531663B2

Procedure details

30 cm3 of sulphinyl chloride and one drop of dimethylformamide are added, at a temperature in the region of 22° C. and under an argon atmosphere, to 2.4 g (7.52 mmol) of 3-carboxy-6-methoxy-1-(quinol-4-yl)-1H-indole. After stirring at reflux for 16 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give 2.5 g of 3-chlorocarbonyl-6-methoxy-1-(quinol-4-yl)-1H-indole in the form of a yellow solid which is used directly in the following step.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[N:6]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]=[CH:17][CH:16]=2)[CH:5]=1)(O)=[O:2].S(Cl)([Cl:27])=O>CN(C)C=O>[Cl:27][C:1]([C:4]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[N:6]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]=[CH:17][CH:16]=2)[CH:5]=1)=[O:2]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(=O)(O)C1=CN(C2=CC(=CC=C12)OC)C1=CC=NC2=CC=CC=C12
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)C1=CN(C2=CC(=CC=C12)OC)C1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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